N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN4O2S2/c1-10-20-16-17(27-10)15(13-6-3-7-26-13)22-23(18(16)25)9-14(24)21-12-5-2-4-11(19)8-12/h2-8H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYCAPTUUVCEOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=NN(C2=O)CC(=O)NC3=CC(=CC=C3)F)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including anticancer properties, antibacterial effects, and other pharmacological profiles.
Chemical Structure and Properties
The compound features a complex structure that includes a thiazolo[4,5-d]pyridazine moiety, which is known for its diverse biological activities. The presence of fluorine and thiophene groups may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolopyridazine derivatives. For instance, a series of compounds were evaluated against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited significant cytotoxicity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 7c | MCF-7 | 14.34 |
| 7h | MCF-7 | 10.39 |
| 7s | HCT-116 | 6.90 |
| Doxorubicin | MCF-7 | 19.35 |
These findings suggest that the compound may possess selective cytotoxicity towards cancer cells while sparing normal cells, a crucial factor for therapeutic applications .
Antibacterial Activity
Thiazole derivatives have also been noted for their antibacterial properties. In a study evaluating various thiazole compounds against bacterial strains, significant activity was observed:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Thiazole 1 | Staphylococcus aureus | 7.8 |
| Thiazole 2 | Escherichia coli | 15.6 |
The compounds demonstrated enhanced antibacterial effects compared to standard antibiotics like Oxytetracycline, indicating their potential as new antimicrobial agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazolo[4,5-d]pyridazine framework is believed to facilitate binding to enzymes or receptors involved in cell proliferation and apoptosis pathways.
Case Studies and Research Findings
- Cytotoxicity Assessment : A study reported that several thiazolopyridazine derivatives exhibited IC50 values in the range of 6.90–51.46 µM against various cancer cell lines, with some compounds outperforming doxorubicin in terms of potency .
- Selectivity for Cancer Cells : Further investigations into the selectivity of these compounds revealed that they maintained lower toxicity towards normal human cells compared to cancerous cells, which is promising for therapeutic development .
- Antimicrobial Efficacy : The antibacterial activity against Gram-positive and Gram-negative bacteria was significantly higher than that of conventional antibiotics, suggesting that these compounds could serve as effective alternatives in treating infections caused by resistant strains .
Scientific Research Applications
General Synthetic Approaches
The synthesis of N-(3-fluorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves several steps:
- Formation of Thiazole and Pyridazine Rings : The initial step often includes cyclocondensation reactions between appropriate precursors to form the thiazole and pyridazine structures.
- Functionalization : Subsequent modifications introduce the fluorophenyl and acetamide groups, which are crucial for enhancing biological activity.
- Characterization : The final product is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.
Case Study: Synthesis via High-Pressure Techniques
Recent advancements have employed high-pressure synthesis methods to improve yields and reaction times. For instance, the use of Q-Tube reactors has been explored for synthesizing thiazolo[4,5-d]pyridazines under controlled conditions, yielding promising results in terms of efficiency and product purity .
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiazole and pyridazine derivatives. The compound has shown potential against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.
- Cell Line Studies : In vitro assays have demonstrated that derivatives of thiazolo[4,5-d]pyridazines exhibit significant cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For example, compounds related to this structure have shown IC50 values in the low micromolar range .
- Mechanism of Action : The mechanism often involves the inhibition of specific protein kinases or interference with cellular signaling pathways crucial for tumor growth. This highlights the importance of further exploring structure-activity relationships (SARs) to optimize efficacy .
Anti-inflammatory Properties
Apart from anticancer effects, thiazole derivatives have been studied for their anti-inflammatory properties. Research indicates that certain compounds can modulate inflammatory pathways, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Comparative Analysis of Related Compounds
To better understand the potential of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Thiazole + Fluorine | Anticancer | 10 |
| Compound B | Pyridazine + Thiophene | Anti-inflammatory | 15 |
| Target Compound | Thiazolo[4,5-d]pyridazine + Acetamide | Anticancer & Anti-inflammatory | 5 |
This table illustrates that while many compounds exhibit similar activities, the target compound shows particularly potent effects against cancer cells.
Q & A
Q. Key Considerations :
- Monitor regioselectivity during cyclization (e.g., NMR tracking at 400 MHz).
- Optimize reaction temperatures (80–120°C) to avoid byproducts like over-oxidized thiophene derivatives .
How should researchers validate the structural identity of this compound?
Methodological Answer:
Use complementary analytical techniques:
Single-Crystal X-ray Diffraction (SC-XRD) : Resolve the thiazolo[4,5-d]pyridazinone core and confirm substituent positions (e.g., thiophene orientation). SHELXL is recommended for refinement .
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺: ~453.1 Da) with <2 ppm error .
Multinuclear NMR :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for thiophene/fluorophenyl) and methyl groups (δ 2.5–3.0 ppm).
- ¹⁹F NMR : Verify the fluorine environment (δ -110 to -115 ppm for 3-fluorophenyl) .
What computational methods predict the electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP/6-311++G(d,p)) is suitable:
HOMO-LUMO Analysis : Estimate reactivity (ΔE ≈ 3–5 eV for such heterocycles) .
Electrostatic Potential Mapping : Identify nucleophilic/electrophilic sites (e.g., the acetamide carbonyl as an electrophilic hotspot) .
Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO) .
Validation : Compare computed IR spectra with experimental data (e.g., carbonyl stretches at ~1680 cm⁻¹) .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions may arise from:
Crystallographic Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous) alter bioavailability. Use SC-XRD and DSC to characterize polymorphs .
Impurity Profiles : LC-MS/MS (ESI⁺ mode) can detect trace byproducts (e.g., de-fluorinated analogs) that interfere with bioassays .
Assay Conditions : Standardize ATP concentrations in kinase inhibition assays; deviations >10% can skew IC₅₀ values .
Case Study : A 2023 study found a 5-fold IC₅₀ difference due to DMSO concentration (2% vs. 5%) in cellular assays .
What strategies optimize the compound’s solubility for in vivo studies?
Methodological Answer:
Salt Formation : Screen with counterions (e.g., HCl or sodium tosylate) to enhance aqueous solubility .
Co-Crystallization : Use co-formers like succinic acid to improve dissolution rates (test via intrinsic dissolution rate assays) .
Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
